molecular formula C11H13NO2 B8230730 (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester

(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B8230730
M. Wt: 191.23 g/mol
InChI Key: AWUJRLFYGNIHAR-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester is an organic compound that features a cyclopropane ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable pyridine derivative. One common method involves the reaction of pyridine-3-carboxylic acid with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridine moiety can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1RS,2RS)-2-Pyridin-4-YL-cyclopropanecarboxylic acid ethyl ester: Similar structure but with the pyridine ring substituted at the 4-position.

    (1RS,2RS)-2-Pyridin-2-YL-cyclopropanecarboxylic acid ethyl ester: Pyridine ring substituted at the 2-position.

    Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.

Uniqueness

The unique combination of the cyclopropane ring and the pyridine moiety in (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester provides distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUJRLFYGNIHAR-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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